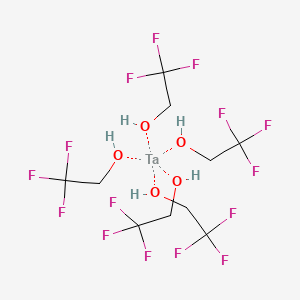Tantalum trifluoroethoxide
CAS No.:
Cat. No.: VC17972873
Molecular Formula: C10H15F15O5Ta
Molecular Weight: 681.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H15F15O5Ta |
|---|---|
| Molecular Weight | 681.15 g/mol |
| IUPAC Name | tantalum;2,2,2-trifluoroethanol |
| Standard InChI | InChI=1S/5C2H3F3O.Ta/c5*3-2(4,5)1-6;/h5*6H,1H2; |
| Standard InChI Key | OEDVFLCLOWPWAC-UHFFFAOYSA-N |
| Canonical SMILES | C(C(F)(F)F)O.C(C(F)(F)F)O.C(C(F)(F)F)O.C(C(F)(F)F)O.C(C(F)(F)F)O.[Ta] |
Introduction
Chemical and Physical Properties of Tantalum Trifluoroethoxide
Structural and Molecular Characteristics
Tantalum trifluoroethoxide adopts a pentagonal bipyramidal geometry, with five trifluoroethoxy ligands () coordinating the central tantalum(V) ion. The electronegative fluorine atoms stabilize the metal center, reducing susceptibility to hydrolysis while enhancing solubility in nonpolar solvents like toluene and diethyl ether . Key physical properties include:
| Property | Value |
|---|---|
| Density (20°C) | 1.9 g/cm³ |
| Boiling Point | 70°C at 2 mmHg |
| Flash Point | 115°C at 0.1 mmHg |
| Solubility | Soluble in THF, toluene, ether |
These metrics underscore its suitability for low-temperature CVD applications, where precise control over vapor pressure is critical .
Stability and Reactivity
The compound exhibits marked air and moisture sensitivity, necessitating handling under inert atmospheres. Hydrolytic decomposition yields tantalum oxyfluoride () and trifluoroethanol, a reaction leveraged in sol-gel synthesis of fluorinated tantalum oxides . Cyclic voltammetry studies reveal ligand-centered redox activity, with the trifluoroethoxy groups enabling electron transfer at the tantalum center without metal oxidation state changes . This redox activity facilitates catalytic cycles in oxygen-atom transfer reactions, as demonstrated in the oxidation of phosphines and alkanes .
Synthesis and Purification Methods
Anodic Oxidation in Trifluoroethanol
A common synthesis route involves the anodic oxidation of tantalum metal in anhydrous trifluoroethanol. This method, adapted from analogous ethoxide syntheses, proceeds via electrochemical dissolution of tantalum electrodes, yielding the trifluoroethoxide derivative with >90% purity . The reaction is summarized as:
Post-synthesis purification employs fractional distillation under reduced pressure (2–5 mmHg), effectively removing residual alcohol and oligomeric byproducts .
Ligand Exchange Reactions
Alternative approaches utilize ligand substitution from tantalum chlorides () or ethoxides (). Treatment with excess trifluoroethanol in the presence of ammonia scavengers (e.g., triethylamine) affords the trifluoroethoxide complex:
This method achieves yields of 70–80%, with NMR spectroscopy confirming the absence of chloride impurities .
Applications in Thin-Film Deposition and Semiconductor Technology
Atomic Layer Deposition of Tantalum Oxide Films
Tantalum trifluoroethoxide’s volatility ( Torr at 80°C) makes it ideal for ALD processes. Sequential exposure to and water vapor at 250–300°C produces conformal films with low impurity content (<0.5% carbon) . Fluorine incorporation (<2 at.%) improves dielectric constants (), benefiting high-k gate oxides in MOSFETs .
Fluorinated Tantalum Carbide for Diffusion Barriers
CVD using and methane at 500°C deposits films, which serve as copper diffusion barriers in interconnects. Fluorine termination reduces interfacial resistivity to 15 µΩ·cm, outperforming conventional barriers .
Role in Redox-Active Coordination Complexes
Catalytic Oxygen-Atom Transfer
Recent studies highlight tantalum trifluoroethoxide’s utility in d⁰ metal complexes capable of oxygen-atom transfer (OAT). When supported by redox-active bis(phenoxy)amide ligands, the compound mediates OAT to trimethylphosphine () and activates C–H bonds in dihydroanthracene . Kinetic analyses reveal turnover frequencies (TOF) of 12 h⁻¹ at 80°C, competitive with rhenium-based catalysts .
Electrochemical Tuning of Ligand Frameworks
The trifluoroethoxy ligands enable modulation of electrochemical potentials by up to 1 V. Cyclic voltammetry of (ONOsq = oxidized bis(phenoxy)amide) shows quasi-reversible waves at V vs. , attributed to ligand-centered reductions . This tunability aids in designing electrocatalysts for organic transformations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume